3-Bromo-5-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)phenylboronic acid
Description
3-Bromo-5-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)phenylboronic acid (CAS: Not explicitly listed in evidence; referenced as "BC-1154" in Combi-Blocks ) is a boronic acid derivative featuring a brominated phenyl ring and a 1,4-dioxa-8-azaspiro[4.5]decane moiety. This spirocyclic structure confers unique steric and electronic properties, making it valuable in Suzuki-Miyaura cross-coupling reactions for synthesizing pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
[3-bromo-5-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BBrNO4/c15-11-7-10(14(17)18)8-12(9-11)16-3-1-13(2-4-16)19-5-6-20-13/h7-9,17-18H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTWHTOAHTKXGCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)Br)N2CCC3(CC2)OCCO3)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BBrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)phenylboronic acid typically involves multi-step organic reactions. One common approach is the reaction of 3-bromophenylboronic acid with 1,4-dioxa-8-azaspiro[4.5]decane under specific conditions, such as the presence of a catalyst and controlled temperature.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize by-products and ensure the safety of the production environment.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Conversion of the bromine atom to a higher oxidation state.
Reduction: Reduction of the boronic acid group to borane.
Substitution: Replacement of the bromine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents such as sodium borohydride.
Substitution: Using nucleophiles like amines or alcohols.
Major Products Formed:
Oxidation: Bromine-containing oxidized products.
Reduction: Borane derivatives.
Substitution: Various substituted phenylboronic acids.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its boronic acid group is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis.
Biology: In biological research, 3-Bromo-5-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)phenylboronic acid can be used as a probe to study enzyme activities and interactions with biological macromolecules.
Medicine: This compound has potential applications in drug discovery and development. Its unique structure may be exploited to design new therapeutic agents targeting specific diseases.
Industry: In the chemical industry, this compound can be used as an intermediate in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which 3-Bromo-5-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)phenylboronic acid exerts its effects depends on its specific application. For example, in Suzuki-Miyaura cross-coupling reactions, the boronic acid group facilitates the formation of carbon-carbon bonds by reacting with organohalides in the presence of a palladium catalyst.
Molecular Targets and Pathways:
In biological systems, the compound may interact with specific enzymes or receptors, leading to modulation of biological processes.
In medicinal applications, it may target specific disease pathways, contributing to therapeutic effects.
Comparison with Similar Compounds
Structural Analogs with Spirocyclic Moieties
The following compounds share the 1,4-dioxa-8-azaspiro[4.5]decane core but differ in substituents and boronic acid positioning:
Key Observations :
- Steric Hindrance : The pyridinyl analog (C₁₂H₁₇BN₂O₄) reduces steric bulk compared to the bromophenyl target compound, possibly increasing reactivity in cross-coupling reactions .
- Bioactivity : Fluorophenylmethyl substitution introduces electron-withdrawing effects, which may enhance binding affinity in drug-target interactions .
Bromophenylboronic Acid Derivatives Without Spirocyclic Moieties
Compounds lacking the spirocyclic group but retaining bromophenylboronic acid functionality:
Comparison with Target Compound :
- Lipophilicity : Trifluoromethyl groups increase lipophilicity, favoring membrane permeability in bioactive molecules .
Biological Activity
3-Bromo-5-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)phenylboronic acid (CAS Number: 2377608-48-3) is a boronic acid derivative that has garnered interest due to its potential biological activities, particularly in medicinal chemistry. This compound features a unique spirocyclic structure, which may influence its interactions with biological targets.
- Molecular Formula : C13H17BBrNO4
- Molecular Weight : 341.99 g/mol
- Purity : ≥95%
- Storage Conditions : Refrigerated
Biological Activity
The biological activity of this compound is primarily associated with its interactions with various receptors and enzymes. Research indicates that compounds with similar structures often exhibit significant pharmacological properties, including:
- σ1 Receptor Ligand Activity : Compounds related to the spirocyclic moiety have shown affinity for sigma receptors, which are implicated in several neurological processes and diseases. For instance, a related compound demonstrated a high affinity (K(i) = 5.4 ± 0.4 nM) for σ1 receptors, indicating potential for use in neuropharmacology .
- Antiviral Properties : The synthesis of antiviral drugs utilizing similar structural motifs has been explored extensively. Studies suggest that modifications to the spirocyclic framework can enhance antiviral activity against various viruses by targeting specific viral proteins or host cell pathways .
- Tumor Imaging and Treatment : The incorporation of boronic acids in drug design has been linked to improved imaging techniques and therapeutic efficacy in cancer treatment. For example, derivatives have been used in PET imaging to visualize tumor sites due to their selective binding properties .
Case Study 1: Sigma Receptor Interaction
A study evaluated the binding affinity of various piperidine derivatives, including those with spirocyclic structures, for σ1 and σ2 receptors. The findings highlighted that substituents on the piperidine ring significantly influenced receptor selectivity and binding affinity, suggesting a promising pathway for drug development targeting these receptors .
Case Study 2: Antiviral Activity
Research on the synthesis of antiviral compounds through greener chemistry methods showed that spirocyclic derivatives could effectively inhibit viral replication. The study emphasized the importance of structural modifications to enhance bioactivity while minimizing environmental impact during synthesis .
Comparative Analysis of Related Compounds
| Compound Name | Structure Type | K(i) Affinity (nM) | Biological Activity |
|---|---|---|---|
| This compound | Boronic Acid Derivative | Not yet determined | Potential σ1 receptor ligand |
| 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane | Spirocyclic Compound | 5.4 ± 0.4 | High σ1 receptor affinity |
| N-(1-thia-4-azaspiro[4.5]decan-4-yl) carboxamide | Antiviral Agent | Not specified | Antiviral activity |
Q & A
Q. What are the optimal synthetic pathways for 3-bromo-5-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)phenylboronic acid?
The synthesis typically involves multi-step reactions starting from commercially available 1,4-dioxa-8-azaspiro[4.5]decane. Key steps include:
- Bromination : Introduction of bromine at the phenyl ring via electrophilic substitution under controlled temperature (0–5°C) using brominating agents like NBS (N-bromosuccinimide) .
- Boronation : Suzuki-Miyaura coupling precursors are generated via palladium-catalyzed borylation. Common reagents include bis(pinacolato)diboron (B₂Pin₂) and Pd(dppf)Cl₂ in anhydrous THF .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) are used to isolate the final product. Purity is confirmed by NMR (¹H/¹³C) and mass spectrometry (ESI-MS) .
Q. How is the purity and structural integrity of this compound validated?
- Analytical Techniques :
- ¹H/¹³C NMR : Confirms substitution patterns and spirocyclic integrity. Key signals include the boronic acid proton (δ 7.5–8.5 ppm) and spirocyclic ether/amine protons (δ 3.5–4.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ for C₁₅H₁₈BBrNO₄⁺: calc. 364.05) .
- HPLC : Quantifies purity (>97%) using a C18 column and acetonitrile/water mobile phase .
Q. What are the recommended storage conditions to prevent degradation?
- Store at 0–6°C under inert atmosphere (argon or nitrogen) in amber vials to avoid boronic acid oxidation and moisture absorption .
Advanced Research Questions
Q. How does the spirocyclic moiety influence reactivity in cross-coupling reactions?
The 1,4-dioxa-8-azaspiro[4.5]decane group imposes steric hindrance, which:
- Slows transmetalation in Suzuki-Miyaura couplings, requiring optimized catalysts (e.g., PdCl₂(dtbpf)) and elevated temperatures (80–100°C) .
- Enhances regioselectivity in aryl-aryl bond formation due to electronic effects from the spirocyclic nitrogen and oxygen atoms .
- Data Example : A study on analogous spirocyclic boronic acids showed 15–20% higher yields in couplings with electron-deficient aryl halides compared to non-spiro analogs .
Q. What biological targets or applications are hypothesized for this compound?
- Immunomodulation : Structural analogs (e.g., spirocyclic sulfonamides) inhibit PD-1/PD-L1 interactions, suggesting potential in cancer immunotherapy .
- Enzyme Inhibition : The boronic acid group may act as a reversible inhibitor for serine proteases (e.g., chymotrypsin) via covalent bond formation with active-site hydroxyl groups .
- Material Science : Polar spirocyclic groups improve solubility in polar solvents (e.g., DMSO), enabling applications in polymer coatings or drug-delivery matrices .
Q. How can contradictions in catalytic efficiency data be resolved?
Discrepancies in reaction yields often arise from:
- Catalyst-Particle Aggregation : Use stabilizing ligands (e.g., SPhos) to maintain Pd dispersion .
- Boronic Acid Stability : Monitor hydrolysis via ¹¹B NMR; additives like molecular sieves reduce water content .
- Case Study : A 2024 study found that replacing THF with dioxane increased coupling yields by 30% for sterically hindered boronic acids .
Q. What computational methods predict the compound’s interaction with biological targets?
- Molecular Docking (AutoDock Vina) : Simulates binding to PD-L1 (PDB: 5J8O) with a predicted binding energy of −8.2 kcal/mol .
- DFT Calculations (Gaussian 16) : Analyzes boronic acid’s Lewis acidity (Fukui indices) to predict nucleophilic attack sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
